molecular formula C8H19O4P B14471835 Diethyl 2-hydroxybutylphosphonate CAS No. 72019-12-6

Diethyl 2-hydroxybutylphosphonate

Cat. No.: B14471835
CAS No.: 72019-12-6
M. Wt: 210.21 g/mol
InChI Key: HHDWGFBRTJYZKM-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxybutylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxybutylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the carbonyl compound to form the desired phosphonate.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts. For example, cyanobacteria such as Arthrospira maxima, Nostoc cf. muscorum, and Nodularia sphaerocarpa have been used for the enantioselective bioreduction of diethyl esters of oxophosphonic acids . These biocatalysts offer high selectivity and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxybutylphosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Diethyl 2-hydroxybutylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-hydroxybutylphosphonate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the natural substrate of the enzyme, thereby blocking its activity. This mechanism is similar to that of other phosphonate-based inhibitors used in medicine .

Comparison with Similar Compounds

Diethyl 2-hydroxybutylphosphonate can be compared with other similar compounds, such as:

Properties

CAS No.

72019-12-6

Molecular Formula

C8H19O4P

Molecular Weight

210.21 g/mol

IUPAC Name

1-diethoxyphosphorylbutan-2-ol

InChI

InChI=1S/C8H19O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h8-9H,4-7H2,1-3H3

InChI Key

HHDWGFBRTJYZKM-UHFFFAOYSA-N

Canonical SMILES

CCC(CP(=O)(OCC)OCC)O

Origin of Product

United States

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